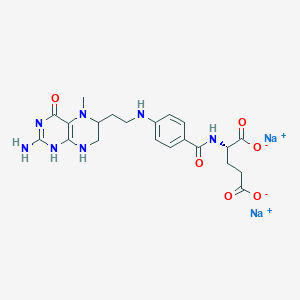

Emofolin sodium

Description

Historical Context of Antifolate Research and Therapeutic Relevance

Antifolates represent one of the earliest classes of antimetabolite drugs developed for clinical use, with their origins tracing back to the 1940s. researchgate.netcancernetwork.comtaylorandfrancis.com The understanding of the crucial role of folate derivatives in fundamental cellular processes, such as the de novo biosynthesis of purines and thymidylate, underpinned the initial exploration of antifolates as therapeutic agents. cuni.czoup.commdpi.com This metabolic pathway is essential for DNA synthesis and cell division, processes that are significantly upregulated in rapidly dividing cells, including cancer cells. researchgate.netmdpi.commesotheliomaweb.org

A pivotal moment in antifolate research occurred in 1947 with the description of the first clinically useful antifolate, aminopterin (B17811) (4-amino-folic acid), which demonstrated the ability to induce remissions in childhood leukemia. researchgate.netcuni.cz Aminopterin was subsequently superseded by methotrexate (B535133) (MTX), a 10-methyl congener, due to toxicity considerations. researchgate.netcuni.cz Methotrexate remains a widely used folate antagonist in medical oncology and is employed in the treatment of various cancers, including leukemia, breast cancer, head and neck cancer, choriocarcinoma, osteosarcoma, and lymphoma. cancernetwork.commesotheliomaweb.orgcancer.gov Beyond oncology, antifolate compounds like methotrexate have also found important clinical utility in treating autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as certain bacterial and parasitic infections. medchemexpress.comcancernetwork.comoup.com

The primary mechanism of action for many antifolates involves the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for converting dihydrofolate to tetrahydrofolate, a key cofactor in the one-carbon cycle necessary for nucleotide synthesis. ontosight.aicancernetwork.commesotheliomaweb.orgnih.gov By inhibiting DHFR, antifolates disrupt DNA synthesis and cellular replication, thereby hindering the growth of rapidly dividing cells. ontosight.aimesotheliomaweb.orgnih.gov

Emofolin Sodium within Antifolate Chemotherapy Landscape

This compound is recognized as an antifolate compound with potential applications in research into cancer and autoimmune diseases. medchemexpress.com Similar to methotrexate, this compound has been studied for its potential to act as an antifolate drug by inhibiting dihydrofolate reductase (DHFR). ontosight.ai This mechanism suggests its potential to impede the proliferation of cells that rely heavily on this pathway for growth. ontosight.ai

Research findings indicate that this compound can function as a DHFR inhibitor. nih.gov Studies involving the NCI-60 cancer cell line panel have included this compound as a reference antimetabolite, allowing for comparisons of cellular responses to this compound with those of other agents. researchgate.netnih.govd-nb.infooup.com Data from such studies can provide insights into the in vitro antitumor activity of this compound across a diverse range of cancer cell types. nih.gov

While detailed clinical trial data for this compound were not extensively found within the scope of this search, its inclusion in research panels and its identification as an antifolate and immunosuppressant highlight its place in the ongoing investigation of compounds that modulate folate metabolism for therapeutic benefit. medchemexpress.comresearchgate.netnih.govd-nb.info The development of newer antifolates often aims for improved therapeutic efficacy, enhanced cellular uptake, and the ability to overcome mechanisms of resistance that can develop against existing agents like methotrexate. mesotheliomaweb.orgnih.govnih.gov The unique structure of this compound, with its modifications to the glutamic acid backbone and pteridine (B1203161) ring system, suggests it was developed as part of this effort to explore novel antifolate structures with potentially advantageous properties. ontosight.ai

Research findings on the in vitro activity of compounds, including reference antimetabolites like this compound, against the NCI-60 cell line panel contribute to understanding their potential mechanisms of action and identifying potential associations with genetic features in cancer cells. researchgate.netd-nb.info

Interactive Data Table: In Vitro Activity Example (Illustrative)

While specific detailed datasets for this compound's in vitro activity across the entire NCI-60 panel were not fully available in the search results in a format suitable for a comprehensive table here, research indicates its inclusion as a reference compound in such studies. researchgate.netnih.govd-nb.info An illustrative table structure based on the type of data often generated in NCI-60 screening is provided below. This type of data would typically show the concentration required to inhibit cell growth by a certain percentage (e.g., IC50 or GI50) for each cell line.

| Cancer Type | Cell Line ID | This compound Activity (e.g., GI50 µM) |

| Leukemia | CCRF-CEM | Data Point |

| Leukemia | K-562 | Data Point |

| Lung Cancer | A549/ATCC | Data Point |

| Colon Cancer | COLO 205 | Data Point |

| CNS Cancer | SF-268 | Data Point |

| Melanoma | SK-MEL-2 | Data Point |

| Ovarian Cancer | OVCAR-3 | Data Point |

| Renal Cancer | 786-0 | Data Point |

| Prostate Cancer | PC-3 | Data Point |

| Breast Cancer | MCF-7 | Data Point |

| (... additional cell lines) |

Note: The "Data Point" entries in this table are illustrative placeholders. Actual data would be numerical values representing the compound's activity against each specific cell line, typically presented as a concentration (e.g., in micromolar - µM) causing a certain level of growth inhibition.

Such data tables are crucial for researchers to assess the spectrum of activity of a compound and identify potential tumor types where it might be most effective. The classification of this compound as a reference antimetabolite in these studies underscores its role as a benchmark for evaluating the activity of other investigational agents. researchgate.netnih.govd-nb.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

52386-42-2 |

|---|---|

Molecular Formula |

C21H27N7O6 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32) |

InChI Key |

KCPBTDJBDDCNQE-UHFFFAOYSA-N |

SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)N=C(N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Emofolin sodium; NSC 139490; NSC-139490; NSC139490; MeTHHF disodium; |

Origin of Product |

United States |

Mechanistic Elucidation of Emofolin Sodium Action

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Dynamics

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govmdpi.com THF is essential for the transfer of one-carbon units required for the biosynthesis of key cellular components, including purines and thymidylate, which are necessary for DNA and RNA synthesis. medkoo.comnih.govmdpi.com Emofolin sodium competes with the natural substrate, folate, for binding to the active site of DHFR, thereby inhibiting the production of THF. medkoo.com

Enzyme-Substrate Binding Characteristics

Antifolates like this compound typically act as competitive inhibitors of DHFR, binding to the same active site as the substrate DHF. nih.govmdpi.com The binding affinity of inhibitors to DHFR is a critical determinant of their potency. Studies on DHFR from various organisms, such as E. coli and Streptococcus pneumoniae, have provided insights into the enzyme-substrate and enzyme-inhibitor binding dynamics. frontiersin.orgnih.govrcsb.org The active site of DHFR is characterized by a large hydrophobic region. researchgate.net Inhibitor binding involves interactions with amino acid residues within and around the active site, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The precise details of how subtle variations in inhibitor structure lead to large differences in affinity for the enzyme are still under investigation, despite the availability of numerous sequences and crystal structures. nih.gov

Inhibitor Potency and Selectivity Profiling

The potency of a DHFR inhibitor is often measured by its half-maximal inhibitory concentration (IC50) value, which represents the concentration required to inhibit 50% of the enzyme activity. Selectivity is also a key aspect, particularly in the context of therapeutic applications, referring to an inhibitor's preference for the target enzyme in diseased cells or organisms compared to host cells or beneficial microbes. researchgate.netnih.gov For instance, some diaminopyrimidines show significantly higher activity against bacterial DHFR than mammalian DHFR. nih.gov

While specific IC50 and selectivity data for this compound were not found in the immediate search results, its classification as an antifolate with antineoplastic activity implies that it is intended to inhibit mammalian DHFR to affect rapidly dividing cells. medkoo.comontosight.ai The development of newer antifolates is often based on understanding the relationship between chemical structures and biological properties, including interactions with target enzymes and transport proteins. nih.gov

Cellular and Molecular Antifolate Effects

The inhibition of DHFR by this compound leads to a cascade of downstream effects within the cell, primarily impacting processes that rely on THF-dependent one-carbon transfers. medkoo.com

Impact on Nucleotide Biosynthesis Pathways

Tetrahydrofolate cofactors are essential for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and the synthesis of thymidylate (a pyrimidine (B1678525) nucleotide). nih.govmdpi.comoncohemakey.commdpi.com These nucleotides are the building blocks of DNA and RNA. patsnap.commdpi.com By inhibiting DHFR, this compound depletes the intracellular pools of THF, thereby disrupting these critical biosynthetic pathways. medkoo.comnih.gov

The disruption of purine and pyrimidine synthesis directly impacts the availability of nucleotides required for nucleic acid synthesis. mdpi.combiorxiv.org This depletion is a primary mechanism by which antifolates exert their cytotoxic effects, particularly on rapidly dividing cells that have a high demand for nucleotide precursors. nih.govwikipedia.org

Effects on Cell Cycle Progression and Mitosis

Cell cycle progression is a tightly regulated process involving distinct phases: Gap 1 (G1), synthesis (S), Gap 2 (G2), and mitosis (M). nih.gov DNA synthesis occurs during the S phase, and mitosis is the phase of nuclear and cell division. wikipedia.orgnih.gov Because nucleotide biosynthesis is essential for DNA synthesis, the inhibition of DHFR by this compound directly impacts the S phase. nih.govwikipedia.org

The depletion of nucleotide pools due to DHFR inhibition leads to impaired DNA synthesis. nih.govpatsnap.com This disruption can trigger cell cycle checkpoints, particularly those monitoring DNA integrity and replication, such as the S phase and G2/M checkpoints. nih.govmdpi.com By hindering DNA replication, this compound can cause cells to arrest in the S phase or at the G2/M transition, preventing them from entering mitosis. wikipedia.org This ultimately inhibits cell division.

Mechanisms of Cell Growth Inhibition

The primary mechanism of cell growth inhibition by this compound stems from its ability to starve rapidly dividing cells of the nucleotides required for DNA and RNA synthesis. medkoo.comnih.govpatsnap.com By inhibiting DHFR and depleting THF, the synthesis of purines and thymidylate is blocked. medkoo.comnih.govmdpi.com This leads to a deficiency in the building blocks necessary for nucleic acid replication and transcription, processes fundamental to cell growth and proliferation. medkoo.comnih.govmdpi.com

The resulting impaired DNA synthesis and cell cycle arrest, particularly in the S and G2 phases, prevent cells from dividing. nih.govwikipedia.org This selective toxicity towards rapidly proliferating cells, such as cancer cells, is the basis for the investigation of this compound as an antineoplastic agent. medkoo.comontosight.ai

While specific data tables detailing the kinetic parameters or cellular effects of this compound were not extensively found in the provided snippets, the described mechanisms align with the known actions of other antifolate DHFR inhibitors like methotrexate (B535133). ontosight.ainih.govnih.govoncohemakey.compatsnap.comwikipedia.org The disodium (B8443419) salt form is noted for its water solubility, a property relevant to its biological handling. ontosight.ai

Comparative Mechanistic Studies with Existing Antifolates

Antifolates represent a class of antimetabolite drugs that exert their effects by interfering with the metabolic pathways involving folic acid. While many antifolates, including this compound, target DHFR, the class encompasses agents with varying mechanisms and cellular interactions.

Analogous and Differentiated Pathways

The core analogous pathway shared by this compound and several other established antifolates, such as methotrexate, is the competitive inhibition of dihydrofolate reductase. guidetopharmacology.org Methotrexate, a widely used antifolate, also binds tightly to the DHFR enzyme, preventing the formation of tetrahydrofolate and subsequently inhibiting DNA synthesis. This shared mechanism positions this compound within the classical antifolate category that directly targets DHFR.

However, antifolates differentiate in several key aspects beyond primary enzyme inhibition. These include their transport into cells, their susceptibility to polyglutamation, and their potential to inhibit other folate-dependent enzymes. Membrane transport of antifolates is primarily mediated by carrier proteins like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Differences in affinity for these transporters can influence the cellular uptake and distribution of different antifolates.

Furthermore, some antifolates exhibit activity against multiple folate-dependent enzymes. Pemetrexed, for example, inhibits both TS and AICAR transformylase in its polyglutamated form. The available information primarily characterizes this compound as a DHFR inhibitor, suggesting a more focused enzymatic target compared to multi-targeted antifolates.

Comparative studies have also investigated the thermodynamic parameters of antifolate binding to DHFR, revealing differences in how various antifolates interact with the enzyme under different conditions. For example, the binding of trimetrexate (B1681579) and methotrexate to bovine liver DHFR shows variations in enthalpy and entropy changes depending on temperature and the presence of cofactors like NADPH. Such studies highlight that even among antifolates targeting the same enzyme, subtle structural differences can lead to distinct binding characteristics. While specific detailed thermodynamic data for this compound's interaction with human DHFR compared to other antifolates were not prominently available in the search results, this area represents a potential avenue for further comparative mechanistic understanding.

Unique Cellular Responses Induced by this compound

Based on the currently available research findings, the primary described cellular response induced by this compound is consistent with the general mechanism of DHFR inhibition: the disruption of DNA, RNA, and protein synthesis due to depleted tetrahydrofolate pools. fishersci.ca This leads to inhibition of cell division, particularly in rapidly proliferating cells, a characteristic response to most antifolates acting via DHFR inhibition. guidetopharmacology.org

Specific research detailing unique cellular responses induced by this compound that significantly differentiate it from other DHFR inhibitors like methotrexate in terms of downstream cellular signaling, cell cycle effects beyond S-phase inhibition, or specific impacts on cellular metabolism (other than the direct consequences of folate depletion) were not extensively found in the provided search results. While this compound has shown activity in cell line screening assays, the published data in the search results primarily confirm its classification as a DHFR inhibitor and its general antifolate activity.

The disodium salt form of this compound might influence its cellular uptake or pharmacokinetic properties compared to non-salt forms or other salts of similar compounds, potentially leading to differences in intracellular concentration profiles. However, this is a factor influencing the extent of the antifolate effect rather than necessarily inducing a fundamentally unique type of cellular response at the molecular pathway level beyond DHFR inhibition.

Preclinical in Vitro Pharmacological Investigations

Cell Line Panel Screening and Sensitivity Analysis

Cell line panel screening is a widely used approach in preclinical drug discovery to assess the cytotoxic or growth inhibitory effects of compounds across a diverse range of cancer types d-nb.infoaacrjournals.org.

Utilization of NCI-60 Cancer Cell Line Panel

The NCI-60 cancer cell line panel, established by the U.S. National Cancer Institute (NCI), is a key resource for screening candidate anti-cancer compounds d-nb.info. This panel comprises 60 cancer cell lines representing 10 different tumor types d-nb.info. Over the years, a vast number of compounds, including both investigational agents and well-characterized reference compounds, have been screened against this panel d-nb.info. The NCI Developmental Therapeutics Program (DTP) screens compounds using a 5-dose screen with a 48-hour endpoint, measuring cell growth inhibition via methods such as the Sulforhodamine B stain d-nb.info. Data generated from these screens include GI50, IC50, and LC50 values, which provide insights into the sensitivity of different cell lines to a compound d-nb.info. Emofolin sodium has been included in screenings utilizing the NCI-60 panel d-nb.inforna-society.org.

Correlative Analyses of Growth Inhibition Patterns

Correlative analyses of growth inhibition patterns across the NCI-60 panel can reveal relationships between a compound's activity and various molecular features of the cell lines, such as gene expression, genetic mutations, and epigenetic modifications aacrjournals.orgnih.gov. These analyses can help identify potential mechanisms of action and markers of sensitivity or resistance aacrjournals.orgnih.gov. Studies utilizing the NCI-60 data have included this compound in correlative analyses, examining associations between its activity and molecular characteristics of the cell lines aacrjournals.org. For example, one study found a significant correlation between the methylation status of certain genes and sensitivity to various compounds, including this compound aacrjournals.org. A positive correlation coefficient between gene methylation and drug sensitivity suggests that increased methylation may be associated with sensitivity to the drug aacrjournals.org.

Interactive Table 1: Example Correlation Data with this compound in NCI-60 Panel

| Gene Methylation | Pearson Correlation Coefficient | P-value (two-tailed) |

| Unspecified | 0.46926 | 0.0002 |

Target Identification and Validation in Cellular Models

Identifying the molecular targets of a compound is essential for understanding its mechanism of action and predicting its effects in biological systems nih.govucl.ac.uk. Various cellular models and techniques are employed for this purpose pharmaron.com.

Identification of Primary and Secondary Molecular Targets

This compound is understood to function as an antifolate drug ontosight.ai. Antifolates typically exert their effects by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a coenzyme necessary for DNA synthesis and cell division ontosight.ai. By inhibiting DHFR, antifolates like this compound can hinder the growth of rapidly dividing cells, such as cancer cells ontosight.ai. While the primary target is often the most relevant for the main pharmacological effect, compounds can also interact with secondary targets or influence other cellular processes nih.gov. One source explicitly lists this compound as a DHFR inhibitor nih.gov.

Gene Expression and Variant Correlates of Response

Analyzing correlations between basal gene expression levels or genetic variants and cellular sensitivity to a compound can provide valuable clues about its mechanism of action and potential biomarkers of response nih.govplos.org. High or low expression of certain genes, including those encoding drug targets, transporters, or enzymes involved in drug metabolism, can influence a cell's sensitivity nih.govplos.org. Similarly, specific genetic variants can affect protein function or expression levels, thereby impacting drug response aacrjournals.orgoup.com. Studies using the NCI-60 panel have investigated associations between gene expression profiles and sensitivity to various anti-cancer agents nih.govplos.org. While a direct comprehensive analysis specifically for this compound's correlation with gene expression or variants was not detailed in the provided snippets, the NCI-60 platform facilitates such analyses, and this compound's inclusion in this panel suggests that such data may exist or could be generated d-nb.infoaacrjournals.orgnih.govoup.com. For instance, studies have correlated gene expression of mitochondrial chaperones with sensitivity to certain drug categories mdpi.com. Epigenetic factors like DNA methylation have also been correlated with drug sensitivity in the NCI-60 panel, including an association with this compound sensitivity aacrjournals.org.

Interactive Table 2: Potential Correlates of this compound Sensitivity (Illustrative based on NCI-60 analysis types)

| Molecular Feature | Type | Potential Correlation with Sensitivity (Positive/Negative) | Research Context |

| Gene Expression | Transcript Levels | Positive or Negative (Compound-dependent) | NCI-60 panel analyses nih.govplos.org |

| Genetic Variants | Single Nucleotide Variants | Association possible | NCI-60 panel pharmacogenomic studies aacrjournals.orgoup.com |

| Epigenetic Modification | DNA Methylation | Positive correlation observed aacrjournals.org | NCI-60 panel methylation and sensitivity analysis aacrjournals.org |

Note: Specific genes or variants directly linked to this compound sensitivity beyond the general methylation correlation aacrjournals.org were not explicitly detailed in the provided snippets. This table illustrates the types of correlates typically investigated using the NCI-60 platform.

Specific Cellular Assays for Mechanistic Insight

In vitro cellular assays provide controlled environments to assess the direct effects of a compound on biological processes at the cellular level. For a compound like this compound, which targets key pathways in cell growth and potentially immune responses, specific assays are crucial for understanding its pharmacological profile before in vivo studies.

Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental tools in preclinical research to determine the impact of a compound on cell growth and survival. These assays measure the number of viable cells in a culture after exposure to varying concentrations of a substance. Common methods include colorimetric assays such as the MTT, XTT, and WST-1 assays, which measure metabolic activity as an indicator of viable cells, and luminescent ATP assays that quantify intracellular ATP levels, directly proportional to the number of metabolically active cells. nih.govfrontiersin.orgmedchemexpress.comsigmaaldrich.cnchampionsoncology.comcanvaxbiotech.comnih.govpromega.com

For antifolate agents like this compound, inhibiting DHFR leads to a depletion of tetrahydrofolate cofactors required for the de novo synthesis of purines and thymidylate, essential components of DNA. This metabolic disruption impedes cell proliferation and can ultimately lead to reduced cell viability, particularly in rapidly dividing cells. medchemexpress.com Studies involving this compound have indicated its ability to inhibit cell proliferation. medchemexpress.com While this compound has been included in preclinical screening panels, such as the NCI-60 cancer cell line panel as a reference antimetabolite, specific detailed data regarding its potency (e.g., IC50 values) across a broad range of cell lines from these proliferation and viability assays were not available in the consulted sources. sigmaaldrich.cn

DNA Synthesis and Cell Division Studies

Given this compound's mechanism of action as a DHFR inhibitor, directly impacting nucleotide synthesis, studies specifically assessing DNA synthesis and cell division are critical. Assays measuring DNA synthesis, such as those incorporating labeled nucleotides like tritiated thymidine (B127349) or its analogs like BrdU and EdU, can quantify the rate at which cells are synthesizing new DNA. medchemexpress.comnih.govnih.govnih.govmdpi.com Inhibition of DHFR by this compound is expected to reduce the availability of precursors for DNA synthesis, thereby decreasing the rate of DNA replication. medchemexpress.com

Cell division studies, often employing techniques like flow cytometry to analyze DNA content, can reveal the effects of a compound on the cell cycle distribution. By inhibiting DNA synthesis, this compound can induce cell cycle arrest, commonly in the S phase (DNA synthesis phase) or G2/M phases, as cells are unable to progress through the cycle without sufficient DNA. medchemexpress.comnih.govnih.govnih.govnih.govmdpi.com Research on Ketotrexate sodium (this compound) has indicated its potential to induce cell cycle arrest. medchemexpress.com However, detailed data on the specific cell cycle phases affected or quantitative measurements of DNA synthesis inhibition by this compound in various cellular models were not provided in the retrieved information.

Immunomodulatory Effects in Cellular Models

Beyond its effects on proliferating cells, this compound's potential use in autoimmune diseases suggests investigations into its immunomodulatory effects in cellular models. medchemexpress.commedchemexpress.comcanvaxbiotech.comflashbattery.tech In vitro studies assessing immunomodulation can involve various immune cell types, such as lymphocytes (T cells, B cells), macrophages, and dendritic cells. These studies often evaluate the compound's influence on immune cell proliferation, activation markers, cytokine production, and other functional responses. frontiersin.orgnih.govnih.govfrontiersin.orgnih.gov

Preclinical Non Clinical Pharmacodynamics

In Vivo Models for Efficacy Assessment

In vivo models are essential for evaluating the pharmacodynamic effects of Emofolin sodium in a complex biological system. These models allow for the assessment of the compound's activity within living organisms, providing insights into its potential efficacy oncodesign-services.com.

Pharmacodynamic Markers of Antifolate Activity

As an antifolate, this compound is expected to interfere with metabolic pathways requiring folate cofactors medchemexpress.commedchemexpress.comnih.gov. Pharmacodynamic markers of antifolate activity typically reflect the disruption of these pathways. Studies with other antifolates, such as methotrexate (B535133), have utilized markers related to folate metabolism. These can include measuring levels of circulating folate species, such as 5-methyltetrahydrofolate (5mTHF), in plasma and red blood cells. mdpi.com. Additionally, changes in the levels of metabolites involved in folate-dependent synthesis, such as aminoimidazole-4-carboxamide ribonucleotide (AICAR), or other related metabolites, can serve as pharmacodynamic markers nih.govmdpi.com. While specific detailed data for this compound markers were not available in the search results, the general principles from antifolate pharmacology apply.

Table 1: Potential Pharmacodynamic Markers of Antifolate Activity

| Marker Type | Specific Examples (Based on Antifolate Class) | Biological Sample |

| Folate Metabolites | 5-methyltetrahydrofolate (5mTHF) | Plasma, Red Blood Cells mdpi.com |

| 5,10-methenyltetrahydrofolate (CH=THF) | Red Blood Cells mdpi.com | |

| Downstream Metabolites | Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Cellular, Tissue nih.gov |

| NMI (based on methotrexate studies) | Plasma mdpi.com | |

| Quinolone (based on methotrexate studies) | Plasma mdpi.com |

Time- and Dose-Dependent Pharmacodynamic Responses

Evaluating the time- and dose-dependent pharmacodynamic responses of this compound in vivo is critical for understanding its pharmacological profile catapult.org.ukmsdmanuals.comderangedphysiology.com. These studies typically involve administering different doses of the compound to animal models and measuring the relevant pharmacodynamic markers or efficacy endpoints at various time points catapult.org.uk. This allows for the determination of the relationship between the administered dose, the resulting drug exposure (though pharmacokinetic data is excluded from this article), and the magnitude and duration of the pharmacodynamic effect msdmanuals.com. Such studies help characterize the potency and efficacy of this compound and inform potential dosing strategies for further research catapult.org.ukderangedphysiology.com. While specific time- and dose-response data for this compound were not found, this type of analysis is a standard component of preclinical pharmacodynamic evaluation for compounds like antifolates and immunosuppressants.

Table 2: Illustrative Time- and Dose-Dependent Response Data (Conceptual)

| Dose Level | Time Point (h) | Pharmacodynamic Marker Level | Observed Effect Magnitude |

| Low | 2 | Moderate decrease | Mild |

| Low | 8 | Sustained decrease | Mild to Moderate |

| Medium | 2 | Significant decrease | Moderate |

| Medium | 8 | Pronounced decrease | Significant |

| High | 2 | Maximum decrease | High |

| High | 8 | Sustained maximum decrease | High |

Note: This table presents conceptual data to illustrate the type of information gathered in time- and dose-dependent pharmacodynamic studies. Actual data would be generated through specific experimental procedures.

Investigational Models for Autoimmune Disease Research

This compound is investigated for its use in autoimmune diseases, including rheumatoid arthritis medchemexpress.commedchemexpress.com. Preclinical research in this area utilizes various in vivo models that mimic aspects of human autoimmune conditions medchemexpress.comgd3services.com.

Specific In Vivo Models for Immunosuppression

Given its classification as an immunosuppressant, this compound's effects are evaluated in models designed to assess the suppression of immune responses medchemexpress.commedchemexpress.com. While specific models for this compound were not detailed in the search results, common in vivo models used to evaluate immunosuppressants and investigate autoimmune diseases include:

Collagen-Induced Arthritis (CIA) Model: A widely used model for rheumatoid arthritis, often in rodents, where collagen is used to induce an autoimmune response targeting the joints mdpi.comgd3services.com.

Experimental Autoimmune Encephalomyelitis (EAE) Model: A model for multiple sclerosis, typically in rodents, involving the induction of inflammation in the brain and spinal cord gd3services.commpg.de.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model: A model in rodents used to study inflammatory bowel disease, characterized by inflammation of the colon gd3services.comnih.gov.

Systemic Lupus Erythematosus (SLE) Models: Various mouse models that spontaneously develop lupus-like symptoms, including kidney disease and autoantibodies gd3services.comnih.gov.

Transplantation Models: Models involving organ or tissue transplantation (e.g., kidney, heart) in rodents to assess the ability of a compound to prevent rejection, which is mediated by the immune system nih.gov.

These models provide platforms to assess the ability of this compound to modulate immune cell activity, reduce inflammation, and ameliorate disease symptoms.

Biomarkers of Immunomodulatory Action

Biomarkers of immunomodulatory action provide measurable indicators of how a compound affects the immune system nih.govwipo.intcancerresearch.org. In the context of autoimmune disease research, these biomarkers can include:

Cytokines: Measuring levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-2, IL-6, TNF-alpha, IL-10) in serum, plasma, or tissue samples nih.govwipo.int.

Immune Cell Populations: Analyzing the numbers and activity of different immune cell types, such as T cells (CD4+, CD8+), B cells, and macrophages, in blood, lymphoid organs, or target tissues using techniques like flow cytometry nih.govwipo.int.

Autoantibodies: In models that involve autoantibody production (e.g., SLE models), measuring the levels of disease-specific autoantibodies can serve as a biomarker of immunosuppressive efficacy nih.gov.

Histological Assessment: Examining tissue samples from affected organs for signs of inflammation, immune cell infiltration, and tissue damage nih.govnih.gov.

Molecular Markers: Assessing the expression levels of genes or proteins involved in immune signaling pathways through techniques like PCR, Western blot, or transcriptomics and proteomics nih.govnih.gov.

These biomarkers help to elucidate the mechanisms by which this compound exerts its immunosuppressive effects and to monitor the extent of immune modulation in preclinical models.

Table 3: Examples of Biomarkers of Immunomodulatory Action

| Biomarker Category | Specific Examples | Measurement Method Examples |

| Cytokines | IL-2, IL-6, IL-10, TNF-alpha, IFNγ, GM-CSF nih.govwipo.int | ELISA, Luminex, Flow Cytometry |

| Immune Cell Populations | CD4+ T cells, CD8+ T cells, B cells (CD45R+) nih.govwipo.int | Flow Cytometry, Immunohistochemistry |

| Autoantibodies | Anti-double-stranded DNA antibodies (in SLE models) nih.gov | ELISA |

| Tissue Morphology | Immune cell infiltration, tissue damage | Histology |

| Molecular Markers | Gene expression, Protein levels | PCR, Western Blot, '-omics' nih.govnih.gov |

Structure Activity Relationship Sar and Rational Design

Elucidation of Key Structural Motifs for DHFR Inhibition

The inhibitory activity of antifolates like emofolin sodium is intrinsically linked to their structural resemblance to the natural substrate, folic acid. This mimicry allows them to bind to the active site of the DHFR enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis and cell division.

Pteridine (B1203161) Ring System and Glutamic Acid Backbone Significance

The core structure of this compound features a pteridine ring system linked to a para-aminobenzoyl-L-glutamic acid moiety. This arrangement is fundamental to its interaction with the DHFR enzyme. The pteridine ring system is analogous to the pteridine portion of folic acid and is crucial for binding within the enzyme's active site. The glutamic acid backbone, a common feature in folates and antifolates, plays a significant role in the compound's interaction with specific residues in the binding cleft of DHFR, often involving ionic interactions with positively charged amino acid residues. The presence and stereochemistry of the L-glutamic acid residue are generally important for high-affinity binding to DHFR.

Impact of Modifications on Biological Activity

Key areas of modification that have been explored in antifolates include alterations to the pteridine ring, changes in the linker between the pteridine and the benzoyl group, and modifications to the glutamic acid tail. For instance, the presence and position of amino groups on the pteridine ring are critical for binding. Similarly, the length and flexibility of the linker region can influence how the molecule fits into the enzyme's active site. Modifications to the glutamic acid portion, such as altering the number of glutamic acid residues (as in polyglutamation of methotrexate), can affect intracellular retention and activity.

Understanding how specific modifications influence binding affinity, enzyme kinetics, and cellular uptake is essential for rational drug design. Data from studies on antifolate analogs often involve measuring inhibition constants (Ki) against DHFR enzymes from different species to assess potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structural features.

Computational Chemistry and Molecular Descriptors

QSAR modeling relies heavily on computational chemistry techniques to calculate molecular descriptors. Molecular descriptors are numerical representations of various structural, physical, and chemical properties of a molecule. These can include properties such as molecular weight, lipophilicity, electronic properties, spatial arrangement of atoms, and the

Design Principles for Novel this compound Analogs

Strategies for Enhanced Specificity

Achieving enhanced specificity is a key goal in the rational design of antifolate drugs to minimize off-target effects and improve therapeutic index. For DHFR inhibitors, specificity can relate to differential inhibition of DHFR from different species (e.g., bacterial vs. mammalian) or potentially selectivity towards DHFR in specific cell types, such as rapidly dividing cancer cells nih.govwikipedia.org.

Differences in the structure and dynamics of DHFR across various species can be exploited to design selective inhibitors nih.govresearchgate.netnih.gov. For instance, studies on other DHFR inhibitors have shown that subtle structural variations can lead to significant differences in affinity for DHFR from different sources nih.govnih.gov. The binding of inhibitors can induce conformational changes in the enzyme, and the nature of these changes can vary between enzyme species, contributing to selectivity researchgate.netnih.gov. The presence and interaction with cofactors like NADPH also play a role in the binding thermodynamics and can influence selectivity nih.gov.

While specific detailed research findings on structural modifications of this compound aimed at enhancing its specificity were not extensively available in the provided search results, it has been suggested that its unique structure might offer advantages in terms of specificity compared to existing treatments ontosight.ai. Rational design strategies for achieving enhanced specificity with antifolates generally involve exploring modifications to the pteridine ring system, the linker group, and the glutamic acid moiety to optimize interactions with specific residues or regions within the target DHFR enzyme, potentially exploiting structural differences between DHFR in target versus non-target cells or organisms. Sequence analysis of DHFR from different sources is a necessary step in designing selective inhibitors researchgate.net.

Optimization of Antifolate Potency

The antifolate potency of this compound is directly related to its ability to inhibit DHFR ontosight.aimedchemexpress.com. Optimization of this potency through rational design involves modifying the compound's structure to enhance its binding affinity to the DHFR enzyme, leading to more effective enzyme inhibition ashp.org.

Key aspects considered in optimizing antifolate potency through SAR include the structural complementarity between the inhibitor and the enzyme's active site researchgate.net. Modifications that improve hydrogen bonding, ionic interactions, hydrophobic contacts, or pi-pi stacking interactions with key amino acid residues in the active site can increase binding affinity researchgate.net.

Research findings, such as data from the National Cancer Institute's (NCI) screening assay, indicate the activity of this compound as a DHFR inhibitor nih.gov. For example, this compound showed an activity value of 0.415 in this assay nih.gov. This value can be compared to the activity of other compounds tested in the same system to provide an indication of its relative potency as an inhibitor nih.gov.

| Compound | Activity (NCI Assay) | Mechanism of Action |

| This compound | 0.415 | DHFR inhibitor |

| Vinblastin Sulfate | 0.414 | Antimitotic Agent |

Note: Activity values are illustrative and based on the provided search snippet nih.gov. Specific units and context of the NCI assay should be considered for full interpretation.

Rational design efforts to optimize antifolate potency can involve systematic modifications to the core structure of compounds like this compound. These modifications might include altering the substituents on the pteridine ring, changing the length or flexibility of the linker group, or modifying the acidic moiety to improve interactions with the enzyme or influence pharmacokinetic properties that impact the concentration of the drug at the target site. The goal is to achieve a better fit and stronger interactions within the DHFR active site, thereby increasing the inhibitor's potency ashp.orgslideshare.net.

Synthetic Methodologies and Chemical Development

Chemical Synthesis Pathways for Emofolin Sodium

The synthesis of this compound is a multi-step process that involves the preparation of key precursors and their subsequent coupling to form the final molecule. The general strategy revolves around the synthesis of a substituted pteridine (B1203161) moiety and a modified p-aminobenzoyl-L-glutamic acid derivative, which are then linked together.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound necessitates the preparation of two primary precursors: a derivative of 2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine and a derivative of p-aminobenzoyl-L-glutamic acid.

The synthesis of the pteridine precursor often starts from a substituted pyrimidine (B1678525). For instance, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be reacted with an appropriately substituted α-halo ketone to construct the pteridine ring system. The specific side chain at the 6-position, which in the case of this compound is an ethylamino group, is typically introduced through a multi-step derivatization of a more readily available starting material. This can involve reactions such as condensation and reduction to achieve the desired functionality.

The second key precursor is a derivative of p-aminobenzoyl-L-glutamic acid. The synthesis of this moiety generally begins with p-nitrobenzoic acid. This starting material undergoes acylation with a protected L-glutamic acid, followed by the reduction of the nitro group to an amino group. This sequence ensures the correct connectivity and stereochemistry of the final fragment.

| Precursor | Starting Materials | Key Reactions |

| 2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine derivative | Substituted pyrimidines, α-halo ketones | Condensation, Cyclization, Reduction |

| p-aminobenzoyl-L-glutamic acid derivative | p-nitrobenzoic acid, L-glutamic acid | Acylation, Nitro group reduction |

Reaction Conditions and Yield Optimization

The coupling of the pteridine and the p-aminobenzoyl-L-glutamic acid moieties is a critical step in the synthesis of this compound. This is typically achieved through an amide bond formation. The reaction conditions for this coupling, as well as for the preceding steps, are crucial for maximizing the yield and purity of the final product.

Factors such as solvent, temperature, reaction time, and the choice of coupling agents and catalysts are carefully optimized. For the amide bond formation, common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) are often employed. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at controlled temperatures to prevent side reactions.

Yield optimization is an iterative process involving systematic variation of reaction parameters. Techniques such as Design of Experiments (DoE) may be utilized to efficiently explore the reaction space and identify the optimal conditions. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and minimize the formation of impurities.

| Reaction Step | Typical Conditions | Optimization Parameters |

| Pteridine synthesis | Reflux in a suitable solvent (e.g., ethanol) | Temperature, catalyst, reaction time |

| p-aminobenzoyl-L-glutamic acid synthesis | Multi-step in organic solvents | Reagents for acylation and reduction, pH control |

| Coupling Reaction | Anhydrous conditions, inert atmosphere, 0°C to room temperature | Coupling agent, base, solvent, reaction time |

Purification and Characterization Techniques in Synthesis

Following the synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Subsequently, its chemical identity and purity must be rigorously confirmed through various analytical techniques.

Chromatographic and Crystallization Approaches

Purification of this compound and its intermediates is primarily achieved through chromatographic and crystallization techniques.

Chromatography: Column chromatography is a widely used method for the purification of the crude product. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a single solvent or a mixture of solvents) is determined by the polarity of the compound and its impurities. Gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to achieve better separation. High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be used for final purification to achieve very high purity levels.

Crystallization: Crystallization is another powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The resulting crystals are typically of high purity. The choice of solvent is critical and is often determined through solubility studies.

Analytical Confirmation of Chemical Purity and Identity

A battery of analytical methods is employed to confirm the chemical structure and assess the purity of the synthesized this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine and amide), and O-H (hydroxyl) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. By using a suitable column and mobile phase, impurities can be separated and quantified. The purity is often reported as a percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the sample.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared with the theoretical values calculated from the molecular formula.

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| Infrared Spectroscopy | Functional Group Identification | Presence of key functional groups |

| UV-Vis Spectroscopy | Electronic Structure and Quantification | Absorption maxima, concentration |

| HPLC | Purity Assessment | Number and quantity of impurities |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, etc. |

Advanced Analytical Methods for Emofolin Sodium Quantification and Characterization

Chromatographic Techniques for Detection and Separation

Chromatographic methods are powerful tools for separating and quantifying components within a mixture. Given the organic nature of Emofolin sodium, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are potentially applicable.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely used technique for the separation, identification, and quantification of polar and non-polar compounds in complex matrices. The separation is achieved by differential partitioning of analytes between a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to measure the separated components.

For this compound, reversed-phase HPLC is likely a suitable mode due to its relatively large organic structure. This method utilizes a non-polar stationary phase and a polar mobile phase. The presence of both polar functional groups (amine, carboxyl, hydroxyl, pteridine (B1203161) ring) and non-polar regions in this compound's structure suggests that reversed-phase chromatography could provide adequate separation based on hydrophobic interactions. Mobile phases typically consist of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rjpbcs.com The specific buffer composition and pH would need to be optimized to achieve optimal peak shape and resolution for this compound.

Common detectors used with HPLC include UV-Visible detectors, fluorescence detectors, and mass spectrometers (MS). A UV-Visible detector could be employed if this compound has a chromophore that absorbs in the UV-Vis range, which is probable given the presence of aromatic rings and heterocyclic systems in its structure. nemi.govhoriba.com The detection wavelength would be set to the compound's maximum absorbance wavelength for optimal sensitivity. Fluorescence detection could be an alternative if this compound exhibits native fluorescence or can be derivatized to a fluorescent compound. Mass spectrometry provides highly selective and sensitive detection and can also provide structural information, making HPLC-MS a powerful tool for both quantification and characterization of this compound, as well as for identifying potential impurities or degradation products.

While general HPLC methods for various sodium salts and organic compounds are well-established impactfactor.orgresearchgate.netsielc.comsigmaaldrich.comturkjps.org, specific detailed applications of HPLC for the quantification and characterization of this compound were not found in the consulted literature. However, the principles of reversed-phase HPLC with UV, fluorescence, or MS detection are directly applicable to a molecule of this compound's structure and properties.

Gas Chromatography (GC) Applications

Gas Chromatography is typically used for the separation of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is usually required to make them amenable to GC analysis. avantiresearch.com Derivatization involves chemically modifying the compound to increase its volatility and thermal stability.

Given the structure of this compound, potential derivatization strategies for GC could involve converting the carboxylic acid groups to esters or functionalizing the amine groups. Common GC detectors include Flame Ionization Detection (FID) and Mass Spectrometry (MS). GC-FID is a universal detection method for organic compounds, while GC-MS provides both quantitative and qualitative information through the mass spectra of the separated components.

While GC is a valuable technique for the analysis of various organic molecules, including some sodium salts after derivatization oiv.intej-eng.org, specific applications of GC for the analysis of this compound were not detailed in the reviewed literature. The need for derivatization adds complexity to the method development for this compound using GC.

Spectrometric and Electrochemical Methods

Spectrometric and electrochemical methods offer alternative or complementary approaches for the quantification and characterization of this compound, particularly focusing on its elemental composition and electrochemical properties.

Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are elemental analysis techniques. AAS measures the absorption of light by free atoms in a flame or furnace, while ICP-MS measures the mass-to-charge ratio of ions produced in an inductively coupled plasma. Both techniques are widely used for the quantification of metals.

Since this compound is a disodium (B8443419) salt, AAS or ICP-MS can be used to quantify the sodium content within the compound. nemi.govhoriba.com This can be particularly useful for determining the purity or verifying the chemical formula of this compound. AAS methods for sodium typically involve introducing a liquid sample into a flame and measuring the absorbance at a specific wavelength characteristic of sodium. nemi.govnist.govamsbiopharma.com ICP-MS offers higher sensitivity and can measure multiple elements simultaneously. thermofisher.comresearchgate.netspectroscopyonline.comosti.govdrawellanalytical.com For sodium analysis by ICP-MS, samples are introduced into the plasma, and the resulting sodium ions are detected by the mass spectrometer. thermofisher.comdrawellanalytical.com

Studies have demonstrated the application of AAS and ICP-MS for the determination of sodium in various matrices nemi.govnist.govthermofisher.comresearchgate.netspectroscopyonline.comosti.govdrawellanalytical.comresearchgate.nettransmittershop.comamuzainc.com, but specific research focusing on the quantification of sodium within the this compound structure using these methods was not found. However, the principles are directly applicable, requiring appropriate sample preparation to present the sodium in a soluble form suitable for introduction into the instrument.

Electrochemical Detection (ED) in HPLC

Electrochemical detection (ED) in HPLC is a sensitive and selective detection method for analytes that are electroactive, meaning they can be oxidized or reduced at an electrode surface. impactfactor.orgnist.govcamlab.co.uknih.govmdpi.commdpi.com When coupled with HPLC, ED can provide enhanced sensitivity and selectivity for target compounds after chromatographic separation. impactfactor.orgmdpi.com

The structure of this compound contains functional groups, such as amine and the pteridine ring system, which may exhibit electrochemical activity. nemi.govhoriba.com If this compound is electroactive, HPLC coupled with an electrochemical detector could be a suitable method for its quantification. The applied potential at the working electrode would need to be optimized to selectively detect this compound. Amperometric detection, which measures the current generated by the oxidation or reduction of the analyte at a constant potential, is a common mode of ED in HPLC. nist.govmdpi.com

While electrochemical detection is a valuable tool for the analysis of various electroactive organic compounds and ions impactfactor.orgtransmittershop.comcamlab.co.uknih.govmdpi.commdpi.comhoriba.comxrf.guru, specific studies detailing the electrochemical properties of this compound or its detection using HPLC-ED were not identified in the consulted literature. However, based on its chemical structure, this compound has the potential to be electroactive, making HPLC-ED a potentially viable analytical approach.

X-ray Fluorescence (XRF) and Flame Photometry Considerations

X-ray Fluorescence (XRF) and Flame Photometry are additional techniques that could be considered for the analysis of this compound, primarily for its elemental composition, specifically the sodium content.

XRF is a non-destructive elemental analysis technique that measures the characteristic X-rays emitted by a sample when it is excited by an X-ray source. horiba.comej-eng.orggetenviropass.comuomustansiriyah.edu.iqcutm.ac.inalphaengenharia.ptoiv.int XRF can detect and quantify elements heavier than sodium, and with appropriate instrumentation and conditions, it can also be used for the analysis of lighter elements like sodium. horiba.comej-eng.orggetenviropass.comuomustansiriyah.edu.iqalphaengenharia.pt XRF could be used for the qualitative identification of sodium in a sample of this compound or potentially for its quantitative determination if suitable standards are available.

Flame Photometry is an atomic emission technique specifically used for the determination of alkali and alkaline earth metals, including sodium. researchgate.netamuzainc.comnih.govmdpi.comxrf.gurufluxana.com In flame photometry, a sample solution is introduced into a flame, and the metal atoms are excited and emit light at characteristic wavelengths as they return to their ground state. The intensity of the emitted light is proportional to the concentration of the metal in the sample. fluxana.com Flame photometry is a relatively simple and cost-effective method for sodium analysis.

Method Validation and Performance Evaluation

Analytical method validation is a crucial process to confirm that an analytical method is suitable for its intended purpose. This involves evaluating various performance characteristics to ensure the reliability, accuracy, and consistency of the results obtained from the analysis of a specific compound, such as this compound. Key parameters assessed during method validation typically include sensitivity, accuracy, precision, specificity, linearity, range, and robustness.

Sensitivity, Accuracy, and Precision Assessments

Sensitivity refers to the capability of a method to detect or quantify the analyte at low concentrations. It is often described by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision.

Accuracy is the closeness of agreement between a measured value and the true value or an accepted reference value. It assesses how well the method determines the true concentration of the analyte. Accuracy is typically evaluated by analyzing samples of known concentrations (e.g., spiked blank matrix) and calculating the percentage recovery.

Precision describes the reproducibility or repeatability of measurements under specified conditions. It indicates how close repeat measurements are to one another. Precision can be assessed at different levels, including repeatability (measurements within a short period by the same analyst using the same equipment) and intermediate precision (measurements across different days, analysts, or equipment). Precision is usually expressed as relative standard deviation (%RSD).

While specific data for this compound were not found, validation studies for other sodium salts using techniques like HPLC have reported evaluating these parameters. For instance, an RP-HPLC method for mycophenolate sodium demonstrated a linear response in a specific concentration range with a good correlation coefficient and acceptable %RSD values for reproducibility. Similarly, an HPLC method for cefazolin (B47455) sodium was validated, showing satisfactory results for precision, accuracy, limits of detection, and quantitation.

Matrix Effects and Sample Preparation Protocols

Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal. These effects can lead to signal suppression or enhancement, impacting the accuracy and sensitivity of the method. Matrix effects are particularly relevant when analyzing this compound in complex biological samples or formulations.

Sample preparation protocols are critical for isolating and concentrating the analyte of interest from the matrix, as well as minimizing matrix effects. The choice of sample preparation technique depends on the nature of the sample matrix and the physicochemical properties of this compound. Common sample preparation methods in analytical chemistry include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These techniques aim to remove interfering substances from the matrix before the sample is introduced into the analytical instrument.

Evaluating matrix effects typically involves comparing the analytical response of the analyte in a solvent or a clean matrix to the response in the actual sample matrix. Strategies to mitigate matrix effects include optimizing sample preparation, using matrix-matched standards for calibration, or employing techniques like stable isotope-labeled internal standards.

While specific sample preparation protocols and detailed matrix effect evaluations for this compound were not found, general principles from the analysis of other compounds highlight the importance of these steps in achieving accurate and reliable quantification in various matrices.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing and characterizing Emofolin sodium in preclinical studies?

- Methodology : Use established protocols for sodium salt synthesis, including controlled crystallization and purification via recrystallization. Characterization should involve:

- Spectroscopic Analysis : NMR (¹H, ¹³C) and FT-IR to confirm molecular structure.

- Purity Assessment : HPLC with UV detection (e.g., C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) .

- Elemental Analysis : Quantify sodium content via atomic absorption spectroscopy.

Q. How can researchers design in vitro experiments to assess this compound’s stability under physiological conditions?

- Experimental Design :

- pH Stability : Incubate this compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24, and 48 hours.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Light Sensitivity : Expose samples to UV-Vis light and quantify photodegradation products .

Q. What pharmacokinetic parameters should be prioritized in initial animal studies for this compound?

- Key Parameters :

- Bioavailability : Calculate using AUC (area under the curve) after oral and intravenous administration.

- Half-life (t₁/₂) : Determine via non-compartmental analysis.

- Tissue Distribution : Use LC-MS/MS to quantify drug levels in target organs.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be systematically analyzed?

- Resolution Strategy :

- Source Analysis : Compare cell culture conditions (e.g., media composition, passage number) and assay sensitivity (e.g., MTT vs. ATP-based viability assays).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity between studies .

- Confounding Variables : Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity).

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Approaches :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways modulated by this compound.

- Molecular Dynamics (MD) Simulations : Model drug-receptor interactions using software like GROMACS.

- In Situ Imaging : Utilize confocal microscopy with fluorescent probes to track subcellular localization .

Q. How should researchers address discrepancies in this compound’s toxicity profiles between in vitro and in vivo models?

- Stepwise Analysis :

Dose Scaling : Adjust in vitro concentrations to match in vivo exposure (e.g., via allometric scaling).

Metabolite Screening : Identify species-specific metabolites using high-resolution mass spectrometry (HRMS).

Organ-on-a-Chip Models : Validate toxicity in human-relevant systems (e.g., liver-chip for hepatotoxicity) .

Data Management and Interpretation

Q. What frameworks are effective for ensuring robust statistical analysis of this compound’s dose-response data?

- Guidelines :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.

- Error Propagation : Quantify uncertainties in IC₅₀ values via bootstrapping or Monte Carlo simulations.

- Reporting Standards : Include raw data tables in appendices and processed data in main text (per IMRaD structure) .

Q. How can researchers optimize experimental designs to minimize batch variability in this compound production?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.